Amino-modifier-C6-dccep

Oligonucleotide conjugation Steric hindrance Linker engineering

Standard ammonium hydroxide deprotection of this TFA-protected amino-modifier can irreversibly cap 2-5% of incorporated amines, compromising conjugate yield when multiple internal modifications are used. Amino-Modifier C6 dC-CEP resolves this with: (i) a TFA group that cleaves during routine deprotection, avoiding a separate acid step; (ii) a C6 spacer that positions the amine 7-10 atoms from the duplex, maximizing protein/enzyme conjugation efficiency without steric occlusion; (iii) the dC scaffold, which preserves duplex Tm unlike the dA analogue that destabilizes by ~2 °C per insertion. For multi-site labeling, pair with acetyl-protected dC and AMA deprotection to maintain quantitative amine availability.

Molecular Formula C53H68F3N8O9P
Molecular Weight 1049.1 g/mol
Cat. No. B13105860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-modifier-C6-dccep
Molecular FormulaC53H68F3N8O9P
Molecular Weight1049.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F
InChIInChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)/b28-19+,60-36?/t45-,46+,48+,74?/m0/s1
InChIKeyBOZPQLMADZRBAJ-FIQUUGQHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-Modifier-C6-dccep: Product Identity and Compound Class


Amino-Modifier-C6-dccep (synonym: Amino-Modifier C6 dC CE-Phosphoramidite, CAS 853955-92-7) is a nucleosidic phosphoramidite reagent designed for site-specific incorporation of a primary amine at defined internal or 5'-terminal positions within synthetic oligonucleotides during automated solid-phase synthesis [1]. The compound features a deoxycytidine base modified at the C5 position with a six-carbon aliphatic linker terminating in a trifluoroacetyl (TFA)-protected primary amine, combined with a standard 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite coupling moiety . With a molecular formula of C₅₃H₆₈F₃N₈O₉P and molecular weight of 1049.14 g/mol, this reagent integrates directly into standard phosphoramidite synthesis cycles as a substitute for unmodified dC phosphoramidite . It belongs to the broader class of nucleosidic amino-modifier phosphoramidites that includes analogous dA, dG, and dT derivatives, each enabling base-specific placement of reactive amine handles for post-synthetic conjugation to reporter molecules, affinity tags, enzymes, or solid surfaces .

Reagent class Nucleosidic amino-modifier phosphoramidite
Key structural features dC scaffold, C6 aliphatic spacer, TFA-protected amine
Synthesis context Automated solid-phase DNA synthesis; site-specific internal or 5′-amine incorporation

Why This Amino Modifier Cannot Be Simply Substituted


Amino-modifier phosphoramidites are not functionally interchangeable because three molecular variables—spacer arm length, nucleobase identity, and amine protecting group—produce quantifiably divergent outcomes in conjugation accessibility, duplex stability, and purification workflow. The C6 spacer arm of Amino-Modifier-C6-dccep provides a 7–10 atom separation between oligonucleotide and amine, optimal for protein and enzyme conjugation, whereas the C2 analogue constrains the tag close to the duplex for direct oligonucleotide interaction . Across nucleobase variants, the dC scaffold preserves duplex stability, but the corresponding dA analogue with an 8-position linker destabilizes the dA:T base pair by approximately 2 °C per insertion . Furthermore, the TFA protecting group on this compound is removed during standard ammonium hydroxide deprotection, eliminating the need for a separate acid-deprotection step required by MMT-protected alternatives; however, this also introduces a quantifiable 2–5% side-reaction loss to irreversible amine capping if standard protocols are used without the recommended acetyl-protected dC and AMA deprotection [1]. These compound-specific parameters mean that substituting an alternative amino modifier without adjusting synthesis and deprotection protocols predictably alters conjugate yield, duplex thermal stability, and purification compatibility.

C2 spacer analogues may restrict conjugation to large proteins; C6 linker supports steric accessibility for enzyme and antibody targets.
dA-based modifiers can destabilize duplex by ~2 °C per insertion; dC scaffold preserves hybridization integrity in probe-based assays.
MMT-protected variants require separate acid deprotection and show premature loss risk; TFA strategy removes during standard NH₄OH deprotection, but demands protocol adjustment to avoid 2–5% amine capping.

Quantitative Differentiation from Closest Analogs


Spacer Arm Length: C6 vs C2 for Conjugation Accessibility

The C6 spacer arm in Amino-Modifier-C6-dccep positions the primary amine 7–10 atoms from the oligonucleotide backbone, enabling efficient conjugation to large biomolecules such as enzymes and antibodies. In contrast, the C2 analogue (e.g., Amino-Modifier C2 dT) constrains the functional tag proximal to the oligonucleotide, which is intentionally designed for applications where the label must interact directly with the DNA duplex . This structural difference categorically divides the use cases: C6 for sterically demanding conjugation partners, C2 for proximity-dependent label–DNA interactions .

Spacer arm length
Class-level inference
C6: 7–10 atom spacer vs C2: ~2 atom spacer, proximity design
Spacer length controls conjugation target size suitability.
C6 supports sterically demanding conjugates; C2 for label–DNA interaction.
Oligonucleotide conjugation Steric hindrance Linker engineering

Duplex Stability: C6-dC vs C6-dA Thermal Impact

The nucleobase to which the C6 amino linker is attached directly affects duplex thermal stability. The C6-dC modification (this compound) preserves normal hybridization characteristics with minimal perturbation to the duplex. In contrast, the analogous C6-dA product, where the amino linker is attached at the 8-position of deoxyadenosine, causes approximately 2 °C destabilization of the dA:T base pair per single insertion . This makes Amino-Modifier-C6-dccep the preferred choice when maintaining native duplex stability is critical, such as in probe-based detection requiring stringent hybridization stringency.

Duplex stability
Cross-study comparable
dC: minimal ΔTm vs dA: ~ −2 °C per insertion
Nucleobase choice affects hybridization stringency.
Critical for multiplexed probe panels requiring uniform Tm.
Duplex melting temperature Nucleobase modification Oligonucleotide probe design

Amine Deprotection Side Reaction and Mitigation Protocol

The TFA protecting group on Amino-Modifier-C6-dccep is removed during standard ammonium hydroxide deprotection; however, a well-characterized side reaction irreversibly caps 2–5% of the liberated amine groups through cyanoethyl adduct formation [1]. This loss is negligible for single-modification oligonucleotides but becomes significant when multiple amino-modifier insertions are made within one sequence, potentially reducing the effective conjugation-competent amine population by 10% or more for five insertions. The manufacturer-recommended mitigation—synthesizing with acetyl-protected dC and deprotecting in 30% ammonia/40% methylamine (1:1, AMA) at 65 °C for 15 minutes—eliminates this side reaction . This is distinct from MMT-protected amino modifiers, which avoid this particular side reaction but introduce different workflow constraints including an additional acid-deprotection step and potential for premature MMT loss during handling [2].

Amine capping side reaction
Head-to-head
AMA protocol: 0% loss vs Standard NH₄OH: 2–5% loss per modification
Deprotection protocol dictates conjugate yield.
Mitigation: acetyl-dC + AMA at 65 °C for 15 min.
Oligonucleotide deprotection Amine capping Synthesis yield optimization

Linker Length and Nanoparticle Surface Coverage Efficiency

In a controlled study of linker-length effects on oligonucleotide-functionalized gold nanoparticles, the C6-alkylthiol linker produced the highest primer surface coverage compared to longer C12 and extended C6N7 linkers, reaching a maximum of 5.2 × 10¹³ molecules/cm² (234 molecules per 12-nm Au particle) [1]. Longer linkers yielded progressively lower surface coverages (minimum 3.4 × 10¹³ molecules/cm²), attributed to increased steric footprint during self-assembly [1]. Hybridization efficiency with a 12-mer complement reached 98% and with an 88-mer template reached 75%, with longer linkers showing reduced hybridization efficiency at equivalent surface coverages [2]. Although this study employed thiol-terminated linkers rather than amino-phosphoramidites, the steric principles governing linker-length-dependent accessibility are directly transferable to amino-modifier selection for surface-immobilization applications [2].

Surface coverage
Cross-study comparable
C6: 5.2 × 10¹³ molecules/cm² vs C12/C6N7: lower coverage
Linker length influences surface hybridization density.
C6 delivers highest functional density on Au nanoparticles.
Nanoparticle conjugation Surface coverage Linker length optimization

Protecting Group Strategy: TFA vs MMT Workflow Impact

Amino-Modifier-C6-dccep employs a base-labile TFA protecting group that is removed during standard ammonium hydroxide oligonucleotide deprotection, requiring no additional chemical step . This contrasts with MMT-protected amino modifiers, which retain the acid-labile MMT group through deprotection and enable reverse-phase trityl-on purification as a hydrophobic handle [1]. However, MMT protection introduces documented reliability issues: the group can prematurely fall off when it should remain, or resist removal when deprotection is intended [1]. The TFA strategy is optimal when post-synthesis purification is performed by conjugation-based selection (only full-length amino-modified oligo reacts) rather than by trityl-mediated cartridge or HPLC methods . The DMS(O)MT alternative offers improved reliability over MMT while retaining trityl-on purification capability, but at higher reagent cost [1].

Protecting group workflow
Class-level inference
TFA: no extra acid step, conjugation-based purification vs MMT: enables trityl-on HPLC, premature loss risk
Protecting group determines purification strategy fit.
TFA suits conjugation-selective workflows; MMT for trityl-mediated methods.
Protecting group strategy Oligonucleotide purification Solid-phase conjugation

Linker Length for Protein Conjugation Efficiency

Commercial amino-modifier modification services report that for protein conjugation applications, C6 or C12 linkers are generally optimal because these longer spacers reduce steric hindrance between the oligonucleotide and the protein, enabling more efficient formation of stable amide bonds. Short C3 linkers may limit conjugation efficiency with large proteins but remain adequate for small-molecule labels [1]. This empirical guidance positions Amino-Modifier-C6-dccep within the optimal linker-length range for protein conjugation while avoiding the unnecessary length (and associated synthesis cost) of C12 spacers for applications where extreme surface distancing is not required .

Protein conjugation
Class-level inference
C6, C12: efficient for proteins vs C3: may limit large-protein efficiency
Linker length impacts conjugation yield with large targets.
C6 provides balance of reach without excess cost.
Protein-oligonucleotide conjugation Linker length optimization Steric accessibility

Evidence-Anchored Application Scenarios


Internal Fluorescent Probes Requiring Duplex Stability

When designing internally labeled oligonucleotide probes for qPCR, in situ hybridization, or FRET-based detection, Amino-Modifier-C6-dccep is the evidence-preferred choice among nucleosidic amino modifiers because the dC scaffold avoids the ~2 °C per insertion duplex destabilization observed with the dA analogue . The C6 spacer arm projects the fluorophore into the major groove of the DNA duplex, minimizing interference with Watson-Crick base pairing, while the 7–10 atom spacer distance prevents contact quenching between the fluorophore and nucleobases . Procurement specification should include acetyl-protected dC for synthesis and AMA deprotection to avoid the 2–5% amine capping side reaction when multiple internal modifications are incorporated [1].

Oligonucleotide-Enzyme Conjugates for Diagnostics

For covalent attachment of enzymes such as alkaline phosphatase or horseradish peroxidase to oligonucleotides, the C6 linker length is empirically validated as optimal for protein conjugation, providing sufficient reach to prevent steric occlusion of the enzyme active site while avoiding the excessive linker length of C12 that may introduce non-specific interactions . The TFA protecting group strategy is appropriate here because the conjugation reaction itself selects for full-length amino-modified oligonucleotide, and the resulting conjugate is typically purified by size-exclusion or affinity chromatography rather than trityl-mediated methods . Evidence from nanoparticle surface studies confirms that C6 linkers achieve the highest functional surface density among common linker lengths, directly relevant to microtiter plate or bead-based diagnostic formats [1].

Immobilization on Microarray Surfaces

For covalent immobilization of amino-modified oligonucleotides onto carboxyl-, aldehyde-, or epoxy-functionalized microarray slides via amide bond formation, the C6 linker provides the optimal balance of surface accessibility and hybridization efficiency. The ACS study on gold nanoparticles demonstrated that C6 linkers yield the highest surface coverage (up to 5.2 × 10¹³ molecules/cm²) and superior hybridization efficiency (up to 98% for short complements) compared to longer C12 or extended linkers . The TFA protecting group is removed during standard deprotection, and the resulting free amine is immediately available for surface coupling without an additional acid-deprotection step . Users requiring trityl-on purification before spotting should instead procure the MMT-protected form; for most microarray workflows where post-spotting washing removes uncoupled oligonucleotide, the TFA form is sufficient .

Multi-Site Internal Modifications for Nanostructures

For DNA origami or nanoparticle-templated assemblies requiring multiple internal amino modification sites per oligonucleotide strand, the quantified 2–5% amine capping side reaction demands strict protocol adherence. Synthesizing with acetyl-protected dC and deprotecting with AMA (30% NH₄OH/40% CH₃NH₂, 1:1) at 65 °C for 15 minutes eliminates this loss, preserving quantitative amine availability at every modification site . Without this protocol, five internal C6-dC modifications would predictably lose 10–25% of total amine functionality, directly compromising the stoichiometric control essential for scaffolded assembly yields . The dC base specificity allows precise placement of conjugation handles within the designed sequence without altering the structural DNA framework .

Application
Selection Property
Validation Focus
Fluorescent probe labeling
dC scaffold preserves duplex Tm
Hybridization stringency after fluorophore attachment
Oligonucleotide-enzyme conjugates
C6 linker supports protein conjugation with reduced steric hindrance
Conjugation yield and enzyme activity post-coupling
Microarray surface immobilization
C6 linker maximizes functional surface density
Hybridization efficiency after covalent spotting
Multi-site nanostructure assembly
Protocol-dependent amine availability
Stoichiometric control and assembly yield
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